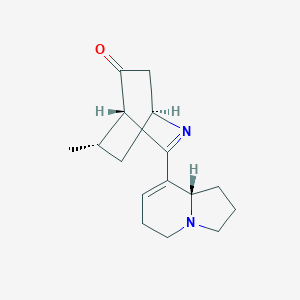

Grandisine B

CAS No.:

Cat. No.: VC1852685

Molecular Formula: C16H22N2O

Molecular Weight: 258.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22N2O |

|---|---|

| Molecular Weight | 258.36 g/mol |

| IUPAC Name | (1S,4S,8S)-3-[(8aS)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]-8-methyl-2-azabicyclo[2.2.2]oct-2-en-5-one |

| Standard InChI | InChI=1S/C16H22N2O/c1-10-8-11-9-14(19)15(10)16(17-11)12-4-2-6-18-7-3-5-13(12)18/h4,10-11,13,15H,2-3,5-9H2,1H3/t10-,11-,13-,15+/m0/s1 |

| Standard InChI Key | QVHSEEKPJUZQLM-TZQJONAQSA-N |

| Isomeric SMILES | C[C@H]1C[C@H]2CC(=O)[C@@H]1C(=N2)C3=CCCN4[C@H]3CCC4 |

| Canonical SMILES | CC1CC2CC(=O)C1C(=N2)C3=CCCN4C3CCC4 |

Introduction

Chemical Identity and Properties

Basic Chemical Information

Grandisine B is characterized by the following chemical and physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O |

| Molecular Weight | 258.36 g/mol |

| IUPAC Name | (1S,4S,8S)-3-[(8aS)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]-8-methyl-2-azabicyclo[2.2.2]oct-2-en-5-one |

| CAS Number | Not explicitly provided in available literature |

| PubChem CID | 11402679 |

The compound contains a ketone functional group (C=O) and two nitrogen atoms within its heterocyclic structure, contributing to its unique chemical properties and biological activity .

Structural Characteristics

Grandisine B possesses a distinctive molecular structure characterized by the unique combination of isoquinuclidinone and indolizidine groups within a single molecule . This structural arrangement contributes to its biological activity and synthetic complexity. The molecule contains:

-

An indolizidine ring system (bicyclic structure with nitrogen at the bridgehead)

-

An isoquinuclidinone moiety (a 2-azabicyclo[2.2.2]oct-2-en-5-one system)

-

A methyl substituent at the 8-position of the azabicyclic system

-

Four stereogenic centers that define its three-dimensional configuration

The structural representation can be expressed through various chemical notations:

-

SMILES Notation: C[C@H]1C[C@H]2CC(=O)[C@@H]1C(=N2)C3=CCCN4[C@H]3CCC4

-

InChI: InChI=1S/C16H22N2O/c1-10-8-11-9-14(19)15(10)16(17-11)12-4-2-6-18-7-3-5-13(12)18/h4,10-11,13,15H,2-3,5-9H2,1H3/t10-,11-,13-,15+/m0/s1

Natural Sources and Isolation

Botanical Origin

Grandisine B was originally isolated from the leaves of Elaeocarpus grandis (family Elaeocarpaceae), a rainforest tree native to Australia . The Elaeocarpaceae family has been a rich source of structurally diverse alkaloids, with over 50 years of phytochemical investigation yielding numerous bioactive compounds .

Additionally, Grandisine B has been reported in Elaeocarpus angustifolius , suggesting its presence may extend to other members of the Elaeocarpus genus. A phytochemical analysis of Elaeocarpus sphaericus (locally known as genitri) seeds using LC-MS also detected Grandisine B at approximately 0.86% content .

Isolation and Characterization

The isolation of Grandisine B was first reported in 2005 alongside Grandisine A and the known alkaloid (-)-isoelaeocarpiline . The structures of these compounds were determined through comprehensive 1D and 2D NMR spectroscopy . The structural elucidation revealed the compound's unique molecular architecture, which combines features previously unseen in natural products chemistry .

Total Synthesis

Synthetic Approaches

The complex structure of Grandisine B has attracted considerable interest from synthetic organic chemists, resulting in several reported total syntheses:

-

The first total synthesis of Grandisine B was reported in 2009, alongside syntheses of Grandisines D and F .

-

James D. Cuthbertson completed a PhD thesis in 2011 focused on new routes to indolizidine alkaloids, including the total synthesis of (-)-Grandisine B .

-

A flexible synthetic approach to Grandisine alkaloids was developed, utilizing a common key intermediate to access multiple members of the family .

-

Novel methodologies including formic acid-mediated alkyne/acetal cyclization have been applied to synthesize the heterocyclic scaffolds present in Grandisine B .

Key Synthetic Strategies

The total synthesis of Grandisine B has employed several innovative strategies:

-

Construction of the isoquinuclidinone moiety through intramolecular imine formation

-

Development of a Brønsted acid-mediated Morita–Baylis–Hillman (MBH) reaction for stereoselective construction of key intermediates

-

Utilization of one-pot amination/cyclization sequences using aqueous ammonia to build bicyclic lactam frameworks

-

Formation of the tetracyclic ring system through stereoselective ring closure of enolates generated by 1,4-addition reactions

A particularly interesting aspect of Grandisine B synthesis is the biomimetic approach. Research has explored whether Grandisine B might be formed through biomimetic total synthesis from Grandisine D, or whether it could potentially be an isolation artifact . This investigation provides insights into the natural biosynthetic pathways that may produce these complex alkaloids.

Related Compounds and Structure-Activity Relationships

The Grandisine Alkaloid Family

Grandisine B belongs to a larger family of structurally related indolizidine alkaloids isolated from Elaeocarpus species. This family includes:

| Alkaloid | Key Structural Features | Reported Biological Activity |

|---|---|---|

| Grandisine A | Unique tetracyclic skeleton | Delta-opioid receptor binding |

| Grandisine B | Isoquinuclidinone + indolizidine | Delta-opioid receptor binding |

| Grandisine C | Isomeric with rudrakine | Delta-opioid receptor (IC50 14.6 μM) |

| Grandisine D | Contains a cyclohexenone moiety | Delta-opioid receptor (IC50 1.65 μM) |

| Grandisine E | Novel tetracyclic ring system | Not specified in search results |

| Grandisine F | 14-amino analogue of Grandisine C | Delta-opioid receptor (IC50 1.55 μM) |

| Grandisine G | Piperidine attached to indolizidine | Delta-opioid receptor (IC50 75.4 μM) |

These compounds share structural similarities but exhibit variations in their three-dimensional architecture and substitution patterns, leading to differences in biological activity .

Structure-Activity Insights

The structure-activity relationships among the grandisine alkaloids provide valuable insights into the structural requirements for delta-opioid receptor binding. Based on the reported IC50 values, Grandisines D and F appear to have the highest affinity among the characterized family members, with values of 1.65 μM and 1.55 μM, respectively . This suggests that certain structural modifications can enhance receptor binding, potentially guiding future medicinal chemistry efforts to develop optimized analogues.

The known alkaloid (-)-isoelaeocarpiline, often isolated alongside grandisines, also shows affinity for the delta-opioid receptor (IC50 9.9 μM) , providing additional structural points of comparison for understanding binding requirements.

Current Research and Future Directions

Research on Grandisine B continues to evolve along several fronts:

-

Medicinal Chemistry: Development of synthetic analogues with enhanced potency, selectivity, or pharmacokinetic properties remains an active area of investigation .

-

Pharmacological Profiling: Further characterization of the pharmacological effects of Grandisine B beyond delta-opioid receptor binding, including potential impacts on other neurotransmitter systems or cellular pathways .

-

Synthetic Methodology: Continued refinement of synthetic approaches to access Grandisine B and related structures more efficiently, enabling larger-scale production for advanced studies .

-

Biosynthetic Investigations: Exploration of the natural biosynthetic pathways that produce these complex alkaloids in Elaeocarpus species, potentially informing bioinspired synthetic strategies .

-

Ethnobotanical Context: Investigation of traditional uses of Elaeocarpus species and correlation with known bioactive constituents like Grandisine B .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume